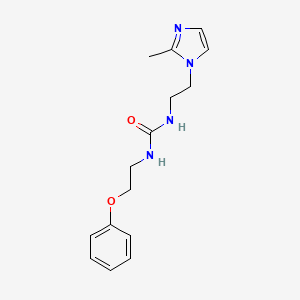

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(2-phenoxyethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(2-phenoxyethyl)urea, also known as MIPEU, is a synthetic compound that has been studied for its potential use in various scientific research applications. MIPEU is a urea derivative that has been found to have promising biochemical and physiological effects, making it a valuable tool for researchers in the field of medicinal chemistry.

Scientific Research Applications

Role in Environmental Chemistry and Toxicology

Research into similar urea derivatives, like ethyl carbamate (urethane), has highlighted their occurrence in food and beverages, raising concerns due to their genotoxic and carcinogenic properties in various species. The World Health Organization has classified ethyl carbamate as "probably carcinogenic to humans," underscoring the importance of understanding such compounds' environmental and health impacts (Weber & Sharypov, 2009). Studies on ethyl carbamate also delve into its formation mechanisms and methods for its determination in foods and beverages, providing a model for assessing similar compounds' risks and presence in the environment.

Implications in Material Science

In the realm of material science, particularly electrochemical technology, compounds like 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(2-phenoxyethyl)urea may find relevance through their structural similarities with compounds used in room-temperature ionic liquids (RTILs). RTILs, such as those based on imidazolium salts, have been explored for applications in electroplating and energy storage, presenting a potential area of application for similarly structured compounds (Tsuda, Stafford, & Hussey, 2017).

Biotechnological and Agricultural Applications

In biotechnology and agriculture, urea derivatives serve as critical components in developing slow-release fertilizers, offering a sustainable approach to nutrient delivery in crop production. Ureaform, a condensation product of urea and formaldehyde, exemplifies how urea derivatives can be tailored for controlled nitrogen release, enhancing plant growth while minimizing environmental impact (Alexander & Helm, 1990). This application underscores the broader utility of urea derivatives in environmental sustainability and agricultural productivity.

Mechanism of Action

Target of action

Imidazole-containing compounds are known to interact with a variety of biological targets. The specific target would depend on the exact structure of the compound .

Mode of action

The mode of action of imidazole-containing compounds can vary widely, depending on the specific compound and its target. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical pathways

Imidazole-containing compounds can affect a variety of biochemical pathways, depending on their specific targets. For example, some imidazole derivatives are used in the treatment of infectious diseases .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole-containing compounds can vary widely, depending on the specific compound. These properties would determine the bioavailability of the compound .

Result of action

The molecular and cellular effects of an imidazole-containing compound would depend on its specific target and mode of action. For example, some imidazole derivatives have antitumor activity, suggesting they may induce cell death in cancer cells .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of imidazole-containing compounds .

properties

IUPAC Name |

1-[2-(2-methylimidazol-1-yl)ethyl]-3-(2-phenoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-13-16-7-10-19(13)11-8-17-15(20)18-9-12-21-14-5-3-2-4-6-14/h2-7,10H,8-9,11-12H2,1H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFHIYDSWRLWJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)NCCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(2-phenoxyethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2449306.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2449310.png)

![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2449316.png)

![N-(2,4-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2449318.png)

![2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane](/img/structure/B2449324.png)

![[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate](/img/no-structure.png)

![Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2449327.png)